molecular formula C19H18N2O3S B2772373 3-(1,1-dioxidotetrahydro-3-thienyl)-2-(2-methylphenyl)-4(3H)-quinazolinone CAS No. 615273-67-1

3-(1,1-dioxidotetrahydro-3-thienyl)-2-(2-methylphenyl)-4(3H)-quinazolinone

Cat. No.: B2772373
CAS No.: 615273-67-1
M. Wt: 354.42
InChI Key: WTFMQUUHGVWSEX-UHFFFAOYSA-N
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Description

3-(1,1-dioxidotetrahydro-3-thienyl)-2-(2-methylphenyl)-4(3H)-quinazolinone is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a unique structure with a dioxidotetrahydrothienyl group and a methylphenyl group, which may contribute to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-dioxidotetrahydro-3-thienyl)-2-(2-methylphenyl)-4(3H)-quinazolinone typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinazolinone core, followed by the introduction of the dioxidotetrahydrothienyl and methylphenyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like crystallization, distillation, and chromatography are used to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1,1-dioxidotetrahydro-3-thienyl)-2-(2-methylphenyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dioxidotetrahydrothienyl group to a tetrahydrothienyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for the modification of its functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce tetrahydrothienyl derivatives. Substitution reactions can introduce new functional groups, leading to a variety of substituted quinazolinone derivatives.

Scientific Research Applications

3-(1,1-dioxidotetrahydro-3-thienyl)-2-(2-methylphenyl)-4(3H)-quinazolinone has several scientific research applications, including:

    Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.

    Biology: Researchers investigate its biological activity, including potential antimicrobial, anticancer, and anti-inflammatory effects.

    Medicine: The compound is explored for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.

    Industry: It may be used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(1,1-dioxidotetrahydro-3-thienyl)-2-(2-methylphenyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or induce apoptosis in cancer cells through specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2-methylphenyl)-4(3H)-quinazolinone: Lacks the dioxidotetrahydrothienyl group, which may result in different biological activities.

    3-(1,1-dioxidotetrahydro-3-thienyl)-4(3H)-quinazolinone: Lacks the methylphenyl group, potentially altering its chemical and biological properties.

    3-(1,1-dioxidotetrahydro-3-thienyl)-2-phenyl-4(3H)-quinazolinone: Similar structure but with a phenyl group instead of a methylphenyl group.

Uniqueness

The presence of both the dioxidotetrahydrothienyl and methylphenyl groups in 3-(1,1-dioxidotetrahydro-3-thienyl)-2-(2-methylphenyl)-4(3H)-quinazolinone makes it unique compared to other quinazolinone derivatives. These groups may confer distinct chemical reactivity and biological activity, making this compound a valuable subject of study in various scientific fields.

Properties

IUPAC Name

3-(1,1-dioxothiolan-3-yl)-2-(2-methylphenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-13-6-2-3-7-15(13)18-20-17-9-5-4-8-16(17)19(22)21(18)14-10-11-25(23,24)12-14/h2-9,14H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTFMQUUHGVWSEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=O)N2C4CCS(=O)(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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